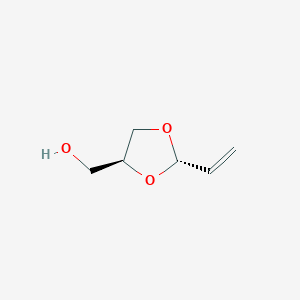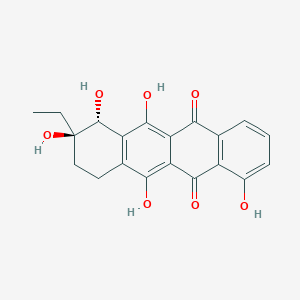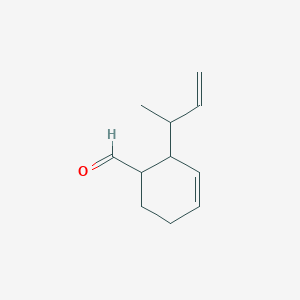
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde, also known as MAC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MAC belongs to the family of cyclohexene derivatives and is widely used in organic synthesis, particularly in the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in the regulation of several physiological processes, including muscle contraction and cognitive function. By inhibiting AChE, 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Effets Biochimiques Et Physiologiques
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been shown to have several biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been shown to protect neurons against oxidative stress and reduce inflammation in the brain, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is its ease of synthesis and availability. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde can be synthesized using relatively simple and inexpensive methods, making it a popular choice for laboratory experiments. However, one of the limitations of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is its potential toxicity. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been shown to be toxic to cells at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde. One potential direction is the development of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde-based drugs for the treatment of neurodegenerative diseases. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde's neuroprotective and anti-inflammatory properties make it a promising candidate for the development of drugs that target these diseases. Another potential direction is the study of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde's effects on other physiological processes, such as cardiovascular function and immune response. By further understanding the mechanisms of action of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde, we may be able to develop new therapies for a range of diseases.
Méthodes De Synthèse
There are several methods for the synthesis of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde, but the most commonly used method is the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-cyclohexen-1-one and isobutyraldehyde in the presence of a base catalyst, such as potassium hydroxide. The resulting product is then treated with methylmagnesium bromide to obtain 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde.
Applications De Recherche Scientifique
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been extensively studied for its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology. One of the most significant applications of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is in the production of fragrances and flavors. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is used as a key ingredient in the production of several fragrances, including jasmine, rose, and lily of the valley. In addition, 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is also used as a flavoring agent in the food industry.
Propriétés
Numéro CAS |
18126-38-0 |
|---|---|
Nom du produit |
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2-but-3-en-2-ylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-3-9(2)11-7-5-4-6-10(11)8-12/h3,5,7-11H,1,4,6H2,2H3 |
Clé InChI |
FZOJSMSNVKNZQH-UHFFFAOYSA-N |
SMILES |
CC(C=C)C1C=CCCC1C=O |
SMILES canonique |
CC(C=C)C1C=CCCC1C=O |
Autres numéros CAS |
18126-38-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



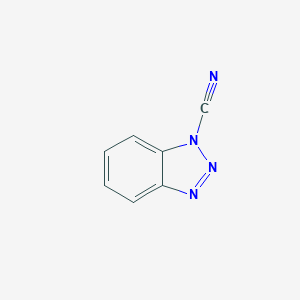
![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)
![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)
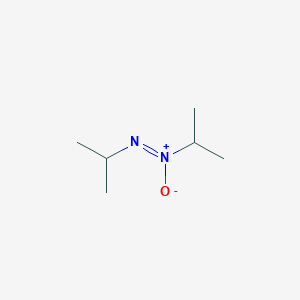
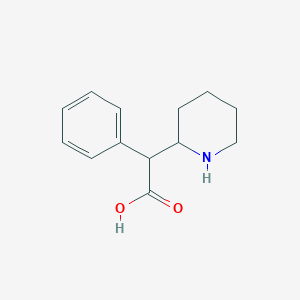
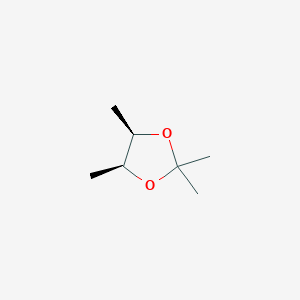
![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
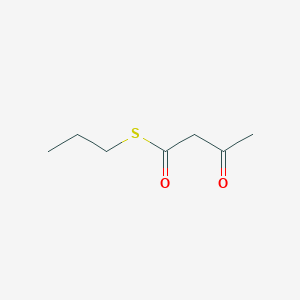
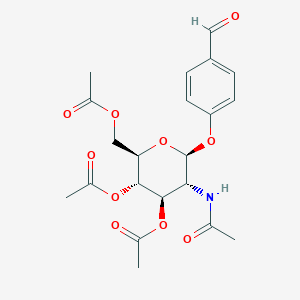
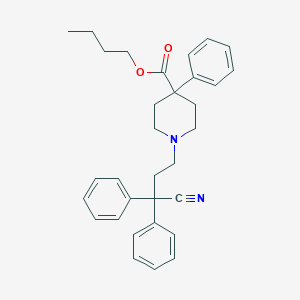
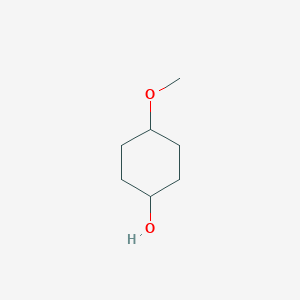
![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
